N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features a furan ring, a morpholine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the furan-2-yl-morpholin-4-yl-ethylamine intermediate: This can be achieved by reacting furan-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.
Coupling with 2-methoxyphenoxyacetic acid: The intermediate is then coupled with 2-methoxyphenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The furan ring may participate in π-π interactions, while the morpholine ring can engage in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine: This compound lacks the methoxyphenoxy group but shares the furan and morpholine rings.
N-(2-furan-2-ylethyl)acetamide: This compound lacks the morpholine ring but contains the furan ring and acetamide group.
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is unique due to the combination of the furan ring, morpholine ring, and methoxyphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C19H24N2O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O5/c1-23-17-5-2-3-6-18(17)26-14-19(22)20-13-15(16-7-4-10-25-16)21-8-11-24-12-9-21/h2-7,10,15H,8-9,11-14H2,1H3,(H,20,22) |
InChI Key |
DMJUXXYTWAYZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.